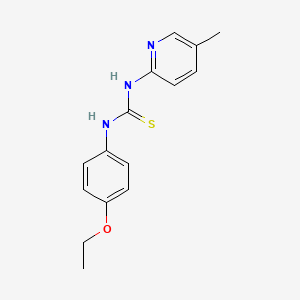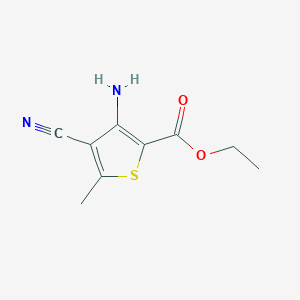![molecular formula C17H14N2O2 B5800818 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide, also known as BMA-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMA-10 belongs to the class of benzoxazole derivatives, which are known to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is not fully understood. However, it has been suggested that N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and cancer development. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One of the advantages of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to have good solubility and stability, which makes it suitable for in vitro and in vivo experiments. However, the synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is complex and requires multiple steps, which may limit its widespread use. In addition, the exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide. One area of interest is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide in the treatment of other diseases, such as diabetes and cardiovascular disease. Furthermore, the elucidation of the exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide may lead to the development of more effective therapeutic strategies. Overall, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
合成方法
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with 2-aminophenyl benzoxazole to yield N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide. The purity and yield of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(2)16(20)18-13-9-7-12(8-10-13)17-19-14-5-3-4-6-15(14)21-17/h3-10H,1H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAZSZRWXGEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)


![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)

![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)






